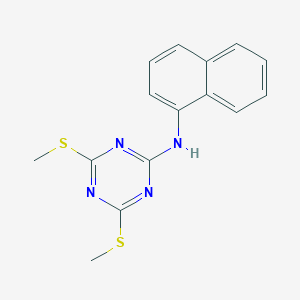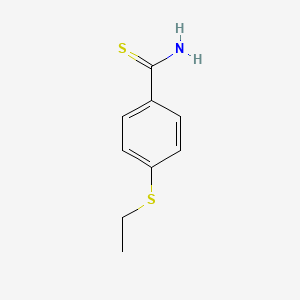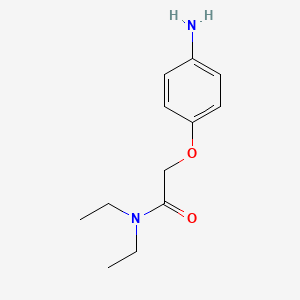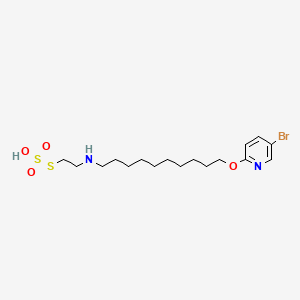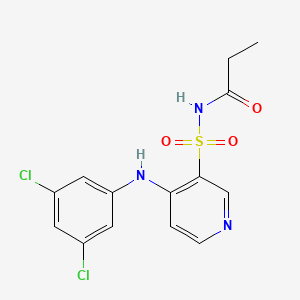
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a pyridine ring, which is further connected to a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 3,5-dichloroaniline with a suitable reagent to form the dichlorophenylamine intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under specific conditions, often using a coupling agent such as propylphosphonic anhydride.
Sulfonylation: The coupled product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonamide group.
Final Amidation: The final step involves amidation with propanoic acid or its derivatives to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has similar biological activities.
3-(4-Chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide: Another compound with a similar sulfonamide structure.
Uniqueness
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is unique due to its combination of a pyridine ring with a sulfonamide group and a dichlorophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
52158-02-8 |
|---|---|
Fórmula molecular |
C14H13Cl2N3O3S |
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
N-[4-(3,5-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-14(20)19-23(21,22)13-8-17-4-3-12(13)18-11-6-9(15)5-10(16)7-11/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
YJQXHMIILUYJLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


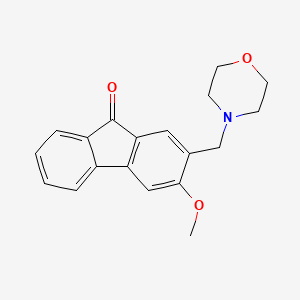
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
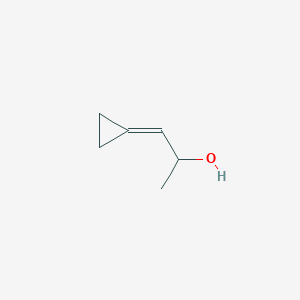
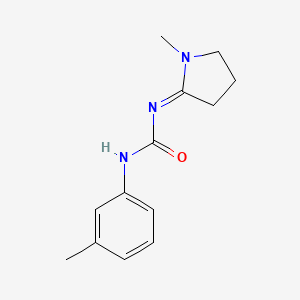

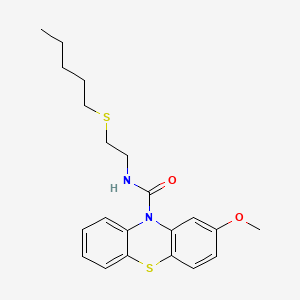
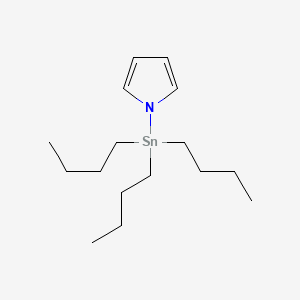
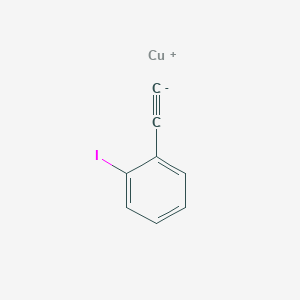
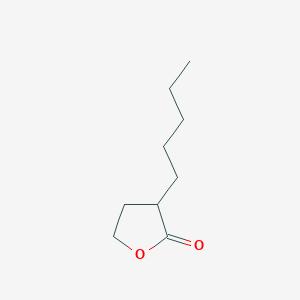
silyl sulfate](/img/structure/B14652319.png)
